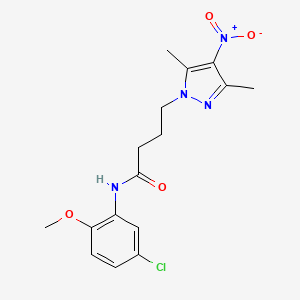![molecular formula C17H20ClNO B6024045 4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
4-{3-[(2-chlorobenzyl)amino]butyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-chlorobenzyl)amino]butyl}phenol, also known as CB-154, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a phenolic compound with a molecular weight of 319.83 g/mol and a chemical formula of C18H22ClNO. In
Wirkmechanismus
The exact mechanism of action of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neuronal damage. This compound has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol for laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-{3-[(2-chlorobenzyl)amino]butyl}phenol. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another potential direction for research is the investigation of this compound's potential as a treatment for other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human subjects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for a variety of neurological disorders. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for further research. Future studies will be needed to fully understand its mechanism of action and to determine its safety and efficacy in human subjects.
Synthesemethoden
The synthesis of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-isobutylphenol with 2-chlorobenzylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-alkylation, reduction, and deprotection, to yield the final product. The yield of this compound is typically in the range of 50-70%.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-chlorobenzyl)amino]butyl}phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[3-[(2-chlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(6-7-14-8-10-16(20)11-9-14)19-12-15-4-2-3-5-17(15)18/h2-5,8-11,13,19-20H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPFZQCPKMYXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[({[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6023962.png)
![(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B6023971.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6023978.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)


![ethyl 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6024011.png)
![3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6024014.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![ethyl 4-({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)-1-piperidinecarboxylate](/img/structure/B6024046.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)
![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)